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5-Acetylamino-6-amino-3-methyluracil, commonly known as AAMU, is one of the primary metabolites formed when the human body metabolizes caffeine. Studies have shown that AAMU accounts for roughly 80% of the total excreted caffeine metabolites. Source: NCBI - Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man:
The abundance of AAMU in urine makes it a valuable marker for determining caffeine intake levels in individuals. By measuring AAMU concentrations, researchers can gain insights into caffeine consumption habits and assess potential caffeine overexposure. This information can be crucial for studies investigating the health impacts of caffeine and informing personalized dietary recommendations. Source: HMDB - Showing metabocard for 5-Acetylamino-6-amino-3-methyluracil (HMDB0004400):
AAMU, along with other caffeine metabolites, can be used as a non-invasive tool to assess the activity of specific drug-metabolizing enzymes in the human body. These enzymes play a crucial role in metabolizing various drugs and understanding their individual variations can be essential for personalized medicine approaches. By analyzing AAMU formation and excretion patterns, researchers can gain insights into the functional capacity of these enzymes and tailor medication dosages or treatment strategies accordingly. Source: HMDB - Showing metabocard for 5-Acetylamino-6-amino-3-methyluracil (HMDB0004400):
5-Acetylamino-6-amino-3-methyluracil is a pyrimidine derivative and a significant metabolite of caffeine. It is categorized as a hydroxypyrimidine, which features a hydroxyl group attached to a pyrimidine ring structure. The molecular formula for 5-Acetylamino-6-amino-3-methyluracil is , and it has been identified as an extremely weak basic compound, with a pKa that indicates it is essentially neutral in solution . This compound plays a role in various biochemical pathways, particularly relating to caffeine metabolism.
This method has been documented in literature focusing on caffeine metabolites and their synthesis .
5-Acetylamino-6-amino-3-methyluracil has been noted for its biological significance in the context of caffeine metabolism. As a metabolite, it may influence various physiological processes linked to caffeine consumption, such as its stimulatory effects on the central nervous system. Studies have indicated that metabolites like 5-Acetylamino-6-amino-3-methyluracil could contribute to the pharmacological effects observed with caffeine intake .
5-Acetylamino-6-amino-3-methyluracil is primarily used in research related to caffeine metabolism and its effects on human health. It serves as a standard material for qualitative identification and quantitative determination in metabolic studies involving caffeine . Additionally, its unique properties may have implications in pharmacological research, particularly concerning drug metabolism.
Research on interaction studies involving 5-Acetylamino-6-amino-3-methyluracil has primarily focused on its role as a caffeine metabolite. These studies often explore how this compound interacts with other metabolites and enzymes involved in caffeine's metabolic pathways. Understanding these interactions can provide insights into how caffeine affects various biological systems and may lead to the development of targeted therapies or dietary recommendations regarding caffeine consumption .
Several compounds are structurally similar to 5-Acetylamino-6-amino-3-methyluracil, including:
| Compound Name | Structural Features | Biological Role |
|---|---|---|
| 5-Acetylamino-6-amino-3-methyluracil | Contains acetyl and amino groups | Caffeine metabolism |
| 5-Acetylamino-6-formylamino-3-methyluracil | Contains formyl group | Caffeine metabolism |
| Theophylline | Methylated xanthine derivative | Bronchodilator; similar stimulant effects |
| Paraxanthine | Dimethylxanthine | Primary metabolite of caffeine |
The uniqueness of 5-Acetylamino-6-amino-3-methyluracil lies in its specific structural modifications that distinguish it from other metabolites, contributing to its unique biological activities associated with caffeine metabolism .
Classical approaches to synthesizing 5-acetylamino-6-amino-3-methyluracil often begin with functionalized uracil derivatives. One prominent method involves the deformylation of 5-acetylamino-6-formylamino-3-methyluracil, a precursor identified in human caffeine metabolism [1]. This intermediate is unstable under basic conditions, undergoing spontaneous deformylation in methanol or aqueous base to yield the target compound [1]. The synthesis of the formylamino precursor itself relies on solvent extraction and chromatographic purification from biological matrices, followed by structural confirmation via UV, NMR, and mass spectrometry [1].
Alternative routes leverage condensation reactions between malic acid and urea in fuming sulfuric acid, a well-established method for uracil synthesis [2]. For 5-acetylamino-6-amino-3-methyluracil, this approach requires subsequent regioselective acetylation and methylation. For example, reacting 3-methyluracil with acetic anhydride under controlled conditions introduces the acetylamino group at position 5, while amination at position 6 is achieved via nucleophilic substitution with ammonia [7]. However, these steps often suffer from low yields due to competing reactions at the N1 and N3 positions of the uracil ring [7].
A notable improvement involves the use of diketene and trimethylsilyl chloride in acetonitrile, which streamlines the introduction of methyl groups at position 3 while minimizing side reactions [7]. This method achieves a 95% yield for 6-methyluracil derivatives, which can then be further functionalized to introduce the acetylamino and amino groups [7]. Despite their historical significance, classical routes are increasingly supplanted by catalytic methods that enhance selectivity and efficiency.
Modern synthetic strategies emphasize catalytic systems to achieve precise regioselectivity. A breakthrough involves the halogen-magnesium exchange reaction, which enables direct functionalization of unprotected uracil derivatives [4]. For instance, treating 5-iodouracil with methylmagnesium chloride and lithium chloride generates a trimagnesiated intermediate, which reacts with electrophiles to yield 5-substituted uracils [4]. This method has been successfully applied to synthesize 5-acetylamino-6-amino-3-methyluracil precursors, avoiding the need for protective groups and enabling single-step modifications [4].
Palladium-catalyzed cross-coupling reactions represent another advancement, particularly for introducing aromatic substituents. A recent study demonstrated the N1-selective coupling of dihydrouracil with aryl halides using Pd catalysts, yielding medicinally relevant scaffolds in one step [5]. While this method primarily targets N1 functionalization, adapting the ligand system to favor C5 or C6 modifications could expand its utility for 5-acetylamino-6-amino-3-methyluracil synthesis [5].
Additionally, flavin-dependent methyltransferases, such as TrmFO and RlmFO, have inspired biomimetic catalytic systems for C5-methylation [3]. These enzymes employ tetrahydrofolate as a methyl donor, offering a template for developing eco-friendly catalysts that avoid harsh reagents like fuming sulfuric acid [3]. Although still in exploratory stages, such systems hold promise for integrating biocatalytic steps into the synthesis pathway.
Solid-phase synthesis has emerged as a powerful tool for generating 5-acetylamino-6-amino-3-methyluracil analogues. A selenopolystyrene resin-based approach enables the sequential addition of substituents to the uracil core, with yields ranging from 41% to 75% [7]. This method anchors the uracil derivative to the resin via a selenium linker, allowing for selective modifications at positions 5 and 6 before cleaving the final product [7]. While effective for small-scale combinatorial libraries, scalability remains a challenge due to resin loading limitations.
Fluorous synthesis, though less explored for this specific compound, offers potential advantages in purification. By tagging intermediates with fluorous moieties, chromatographic separation becomes more efficient, particularly for complex mixtures of structural analogues. For example, fluorous-tagged uracil derivatives could undergo selective acetylation and amination, followed by detagging via simple phase separation [7]. Current literature highlights the need for further development in this area, as existing strategies for uracil functionalization predominantly rely on classical or catalytic methods [7].
5-Acetylamino-6-amino-3-methyluracil serves as a critical biomarker for determining hepatic N-acetyltransferase 2 acetylator phenotype in clinical and research settings. The compound is generated through the enzymatic acetylation of paraxanthine, a primary metabolite of caffeine, by NAT2 enzyme activity in hepatocytes [1] [2] [3].
The hepatic formation of 5-acetylamino-6-amino-3-methyluracil occurs through a well-characterized pathway involving paraxanthine as the substrate. NAT2 enzyme catalyzes the acetylation reaction using acetyl-coenzyme A as the acetyl donor, producing 5-acetylamino-6-formylamino-3-methyluracil as the initial product [1] [4]. This acetylated metabolite subsequently undergoes spontaneous deformylation to yield 5-acetylamino-6-amino-3-methyluracil [5].
The relationship between NAT2 phenotype and 5-acetylamino-6-amino-3-methyluracil formation demonstrates remarkable quantitative precision. Hepatocytes from individuals with different NAT2 genotypes show distinct patterns of metabolite production [6] [3]. Rapid acetylators, possessing two functional NAT2 alleles, produce higher concentrations of 5-acetylamino-6-amino-3-methyluracil compared to slow acetylators with reduced enzyme activity [7] [3].
Table 1: NAT2 Phenotype Characteristics and Clinical Significance
| NAT2 Phenotype | Genotype Composition | AFMU/(AFMU+AAMU) Ratio (%) | Hepatotoxicity Risk | Protein Expression Level |
|---|---|---|---|---|
| Rapid Acetylator | Two rapid alleles | 64 ± 3 | Low | High |
| Intermediate Acetylator | One rapid + one slow allele | Intermediate | Moderate | Intermediate |
| Slow Acetylator | Two slow alleles | 32 ± 5 | High (SHR = 3.05) | Low |
Research findings demonstrate that the proportion of 5-acetylamino-6-amino-3-methyluracil relative to its precursor 5-acetylamino-6-formylamino-3-methyluracil correlates directly with NAT2 activity levels [8] [9]. Rapid acetylators exhibit a characteristic ratio of 64 ± 3%, while slow acetylators show significantly lower ratios of 32 ± 5% [8]. This relationship remains consistent across different populations and provides a reliable method for phenotyping NAT2 activity without requiring controlled caffeine administration protocols [10] [11].
The clinical significance of NAT2 phenotyping using 5-acetylamino-6-amino-3-methyluracil extends beyond basic research applications. Slow acetylators demonstrate increased susceptibility to antituberculosis drug-induced hepatotoxicity, with a subdistribution hazard ratio of 3.05 compared to rapid acetylators [7]. This association underscores the importance of accurate phenotyping for personalized medicine approaches in hepatic drug metabolism.
The interconversion between 5-acetylamino-6-formylamino-3-methyluracil and 5-acetylamino-6-amino-3-methyluracil represents a fundamental aspect of caffeine metabolism that follows well-characterized kinetic principles. This transformation occurs through spontaneous deformylation reactions that are highly dependent on pH conditions and temperature [5] [12].
The deformylation process exhibits first-order kinetics across all pH conditions tested, with reaction rates varying significantly based on environmental factors [5]. Under physiological conditions, the transformation demonstrates optimal stability at pH 3.0, where the half-life of 5-acetylamino-6-formylamino-3-methyluracil reaches 150 hours at 24°C [5]. Conversely, extreme pH conditions accelerate the conversion process, with half-lives decreasing to less than 4.6 hours at pH values above 10.0 [5].
Table 2: AFMU-AAMU Interconversion Kinetic Parameters
| pH Condition | AFMU Half-life (hours) | Temperature (°C) | Kinetic Order |
|---|---|---|---|
| pH 2.0 | 36 | 24 | First-order |
| pH 3.0 | 150 | 24 | First-order |
| pH 9.0 | 7.8 | 24 | First-order |
| pH 10.0+ | <4.6 | 24 | First-order |
| Urine (24°C) | 57 | 24 | First-order |
| Urine (37°C) | 12.5 | 37 | First-order |
Temperature effects on the interconversion process demonstrate significant clinical relevance for analytical procedures. In human urine at physiological temperature (37°C), the half-life of 5-acetylamino-6-formylamino-3-methyluracil decreases to 12.5 hours, compared to 57 hours at room temperature (24°C) [5]. This temperature dependence necessitates careful handling protocols for biological samples to maintain analytical accuracy.
The mechanistic basis for the interconversion involves the hydrolysis of the formyl group from 5-acetylamino-6-formylamino-3-methyluracil, yielding 5-acetylamino-6-amino-3-methyluracil as the sole product [13] [5]. This transformation occurs without the formation of detectable intermediates, supporting a direct hydrolytic mechanism rather than complex multi-step processes.
Ultraviolet spectroscopic analysis reveals distinct absorption characteristics for both compounds, with 5-acetylamino-6-formylamino-3-methyluracil exhibiting maximum absorption at 284.1 nm and 5-acetylamino-6-amino-3-methyluracil at 263.5 nm [13] [5]. These spectral differences provide analytical tools for monitoring the interconversion process and determining the relative concentrations of both metabolites in biological samples.
The conversion process demonstrates irreversibility under physiological conditions, with 5-acetylamino-6-amino-3-methyluracil remaining stable once formed [13]. This stability characteristic proves advantageous for analytical applications, as it eliminates concerns about back-conversion during sample processing and storage.
The quantitative relationship between 5-acetylamino-6-amino-3-methyluracil and cytochrome P450 1A2 activity represents a complex interplay of metabolic processes that provide valuable insights into hepatic drug metabolism capacity. CYP1A2 catalyzes the initial demethylation of caffeine to paraxanthine, which subsequently serves as the substrate for NAT2-mediated acetylation to produce 5-acetylamino-6-amino-3-methyluracil [14] [15].
The primary CYP1A2 contribution to caffeine metabolism accounts for approximately 95% of systemic caffeine clearance, making it the predominant enzyme in the metabolic pathway [14] [16]. This extensive involvement establishes caffeine metabolite ratios as reliable indicators of CYP1A2 enzymatic activity in clinical phenotyping applications [14] [17].
Table 3: CYP1A2 Activity Biomarker Ratios
| Biomarker Ratio | Enzyme Activity Measured | Correlation with Clearance | Primary Application |
|---|---|---|---|
| (AFMU + 1X + 1U + 17X + 17U)/137X | CYP1A2 | 0.84 (plasma) | Phenotyping |
| (17X + 17U)/137X | CYP1A2 | 0.82 (saliva) | Phenotyping |
| 17X/137X | CYP1A2 | 0.61 (urine) | Phenotyping |
| (AAMU + 1X + 1U)/17U | CYP1A2 | High | Activity assessment |
| (AFMU + 1X + 1U)/17U | CYP1A2 | High | Activity assessment |
| (AFMU + 1X + 1U)/17X | CYP1A2 | High | Activity assessment |
Multiple metabolite ratios incorporating 5-acetylamino-6-amino-3-methyluracil demonstrate strong correlations with CYP1A2 activity measurements [9] [18]. The ratio (AAMU + 1X + 1U)/17U shows excellent correlation (r = 0.99) with traditional CYP1A2 activity markers, providing comparable phenotyping accuracy [9]. This relationship remains consistent across different analytical methods and sample matrices, supporting the reliability of 5-acetylamino-6-amino-3-methyluracil as a CYP1A2 biomarker.
The temporal dynamics of metabolite formation reveal important considerations for optimal sampling strategies. Metabolite ratios measured at 4 hours post-caffeine administration correlate well with apparent caffeine clearance, with correlation coefficients of 0.84 for plasma, 0.82 for saliva, and 0.61 for urine samples [19]. These correlations support the use of single-timepoint measurements for CYP1A2 phenotyping applications.
Table 4: Quantitative Relationships Between AFMU and AAMU
| Parameter | Value | Clinical Significance |
|---|---|---|
| Correlation Coefficient (r) | 0.99 | Excellent correlation |
| Slope (AAMU vs AFMU) | 1.2 | Systematic difference |
| Detection Limit AFMU (μg/ml) | 0.1 | LC-MS/MS sensitivity |
| Detection Limit AAMU (μg/ml) | 0.2 | LC-MS/MS sensitivity |
| Proportion in Rapid Acetylators (%) | 64 ± 3 | High NAT2 activity |
| Proportion in Slow Acetylators (%) | 32 ± 5 | Low NAT2 activity |
The quantitative relationship between 5-acetylamino-6-amino-3-methyluracil and CYP1A2 activity demonstrates systematic differences compared to 5-acetylamino-6-formylamino-3-methyluracil measurements. Ratios calculated using 5-acetylamino-6-amino-3-methyluracil consistently show higher values than those based on 5-acetylamino-6-formylamino-3-methyluracil, with a slope of 1.2 in comparative analyses [9] [20]. This systematic difference reflects the contribution of both enzymatic formation and spontaneous conversion processes to the final metabolite concentrations.
Advanced analytical techniques using liquid chromatography-tandem mass spectrometry provide sufficient sensitivity for detecting 5-acetylamino-6-amino-3-methyluracil at concentrations as low as 0.2 μg/ml [10] [11]. This analytical sensitivity enables the detection of metabolites from dietary caffeine exposure without requiring controlled administration protocols, facilitating population-based CYP1A2 phenotyping studies.